N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide
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Overview
Description
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of triazolo-pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves multiple steps. One common synthetic route includes the condensation of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate under ice bath conditions, followed by further reactions to introduce the indole and carboxamide groups . Industrial production methods often involve similar multi-step processes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures under specific conditions.
Scientific Research Applications
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide has several scientific research applications:
Biology: The compound exhibits significant biological activities, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibitory activities and have been studied for their anticancer properties.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds have shown antiviral and anticancer activities.
By comparing these compounds, it is evident that this compound stands out due to its unique trifluoromethyl group and its potent kinase inhibitory activities, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)23-24-15(25)9-22-16(26)11-1-2-13-10(7-11)3-5-21-13/h1-3,5,7,12,21H,4,6,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICNGEIVKGHCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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